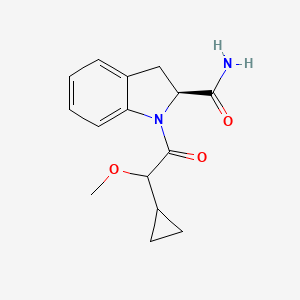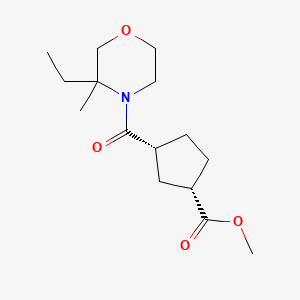![molecular formula C10H12F3N3O B7337951 (1R,2R)-2-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]cyclopentan-1-ol](/img/structure/B7337951.png)
(1R,2R)-2-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]cyclopentan-1-ol, commonly known as TAK-659, is a small molecule inhibitor that has been developed to target the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in B-cell receptor signaling pathway, which plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Mécanisme D'action
TAK-659 binds to the active site of BTK and inhibits its enzymatic activity, leading to the inhibition of downstream signaling pathways that are critical for the survival and proliferation of B-cells. BTK inhibition leads to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic proteins, resulting in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition, TAK-659 has been shown to modulate immune cell function and cytokine production, which may contribute to its anti-tumor activity. TAK-659 has also been shown to have minimal off-target effects and is well-tolerated in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using TAK-659 in lab experiments include its potency, selectivity, and favorable pharmacokinetic properties. TAK-659 has also been shown to have minimal off-target effects and is well-tolerated in preclinical studies. The limitations of using TAK-659 in lab experiments include the need for appropriate controls and the potential for variability in response due to genetic and environmental factors.
Orientations Futures
There are several future directions for the development and application of TAK-659. These include:
1. Clinical evaluation of TAK-659 in combination with other anti-cancer agents for the treatment of B-cell malignancies.
2. Evaluation of TAK-659 in preclinical models of autoimmune diseases, where BTK plays a critical role in immune cell function.
3. Development of novel BTK inhibitors that have improved pharmacokinetic properties and selectivity.
4. Evaluation of TAK-659 in combination with immune checkpoint inhibitors for the treatment of B-cell malignancies.
5. Investigation of the role of BTK in other types of cancer and the potential for BTK inhibition as a therapeutic strategy.
Méthodes De Synthèse
TAK-659 can be synthesized through a multi-step process that involves the coupling of 4-(trifluoromethyl)pyrimidine-2-amine with cyclopentanone followed by a series of chemical transformations that include oxidation, reduction, and protection/deprotection steps. The final product is obtained after purification and isolation through chromatographic techniques.
Applications De Recherche Scientifique
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that TAK-659 inhibits BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation. In vivo studies have demonstrated that TAK-659 has potent anti-tumor activity in xenograft models of B-cell malignancies.
Propriétés
IUPAC Name |
(1R,2R)-2-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O/c11-10(12,13)8-4-5-14-9(16-8)15-6-2-1-3-7(6)17/h4-7,17H,1-3H2,(H,14,15,16)/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGUUFVZCHJHPR-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NC2=NC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)NC2=NC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(3R,5S)-3-hydroxy-5-methylpiperidin-1-yl]-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]methanone](/img/structure/B7337875.png)
![Methyl 3-[(3-methyloxetane-3-carbonyl)amino]cyclobutane-1-carboxylate](/img/structure/B7337876.png)
![(3R,4S)-1-[1-(2-methoxyethyl)-5-oxopyrrolidine-3-carbonyl]-4-phenylpyrrolidine-3-carboxamide](/img/structure/B7337879.png)
![[(2S)-4-(3,6-dimethylpyrazin-2-yl)-2-methylpiperazin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B7337893.png)
![methyl (1R,3S)-3-[(1,4-dimethylcyclohexyl)carbamoyl]cyclopentane-1-carboxylate](/img/structure/B7337900.png)


![(1R,2R)-2-[(6-ethyl-2-methylpyrimidin-4-yl)amino]cyclopentan-1-ol](/img/structure/B7337926.png)
![5,6-dimethyl-3-[(3S)-3-methyl-4-(1,3-thiazole-4-carbonyl)piperazin-1-yl]pyridazine-4-carbonitrile](/img/structure/B7337935.png)
![(4aR,7aS)-4-methyl-6-(2-propan-2-ylpyrimidin-4-yl)-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B7337943.png)

![5-[[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]methylamino]pyridine-2-carbonitrile](/img/structure/B7337950.png)
![6-methyl-2-[(3S)-3-methyl-4-(1,3-thiazole-4-carbonyl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B7337952.png)

